molecular formula C10H14N2O4 B14366324 1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione CAS No. 91532-44-4

1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14366324
CAS No.: 91532-44-4
M. Wt: 226.23 g/mol
InChI Key: UXHQWEXPGYHHRV-UHFFFAOYSA-N
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Description

1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with appropriate hydroxypropylating agents. One common method is the Claisen-Schmidt condensation reaction, which is carried out in a basic medium . This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form a saturated alkyl chain.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a saturated alkyl derivative.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the pyrimidine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of a pyrimidine ring with a hydroxypropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

91532-44-4

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

1-(2-hydroxy-3-prop-2-enoxypropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O4/c1-2-5-16-7-8(13)6-12-4-3-9(14)11-10(12)15/h2-4,8,13H,1,5-7H2,(H,11,14,15)

InChI Key

UXHQWEXPGYHHRV-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(CN1C=CC(=O)NC1=O)O

Origin of Product

United States

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